molecular formula C21H24N2O2 B5104816 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide

Cat. No.: B5104816
M. Wt: 336.4 g/mol
InChI Key: OYMOAGXSOVORCV-UHFFFAOYSA-N
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Description

    Reactants: Benzoxazole derivative and methylating agents (e.g., methyl iodide).

    Conditions: Basic medium, often using potassium carbonate or sodium hydroxide.

    Temperature: Room temperature to moderate heating (25-50°C).

  • Attachment of Pentanamide Moiety

      Reactants: Dimethylbenzoxazole derivative and pentanoyl chloride.

      Conditions: Presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid by-product.

  • Industrial Production Methods

    In an industrial setting, the production of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and optimizing the overall process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide typically involves multi-step organic reactions One common method starts with the preparation of the benzoxazole ring, which can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions

    • Formation of Benzoxazole Ring

        Reactants: o-aminophenol and carboxylic acid.

        Conditions: Acidic medium, typically using sulfuric acid or hydrochloric acid.

        Temperature: Elevated temperatures (100-150°C) to facilitate ring closure.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

        Conditions: Typically carried out in acidic or neutral media.

        Products: Oxidation of the methyl groups can lead to the formation of carboxylic acids or aldehydes.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

        Conditions: Usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

        Products: Reduction of the amide group can yield amines.

    • Substitution

        Reagents: Halogenating agents (e.g., bromine or chlorine) for electrophilic aromatic substitution.

        Conditions: Often conducted in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

        Products: Halogenated derivatives of the original compound.

    Scientific Research Applications

    N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide has diverse applications across various scientific disciplines:

    • Chemistry

      • Used as a precursor in the synthesis of more complex organic molecules.
      • Acts as a ligand in coordination chemistry for the formation of metal complexes.
    • Biology

      • Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
      • Studied for its interactions with biological macromolecules like proteins and nucleic acids.
    • Medicine

      • Explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
      • Used in drug design and development as a scaffold for new therapeutic agents.
    • Industry

      • Utilized in the production of specialty chemicals and materials.
      • Employed in the development of dyes and pigments due to its chromophoric properties.

    Mechanism of Action

    The mechanism by which N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide exerts its effects is largely dependent on its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Comparison with Similar Compounds

    Similar Compounds

    • N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide

      • Similar structure but with an acetamide group instead of a pentanamide group.
      • Exhibits different solubility and reactivity profiles.
    • N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide

      • Contains a butanamide group, leading to variations in its biological activity and chemical properties.

    Uniqueness

    N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide is unique due to its specific combination of a benzoxazole ring with a pentanamide group. This structure imparts distinct physicochemical properties, making it suitable for specialized applications in scientific research and industry.

    Properties

    IUPAC Name

    N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H24N2O2/c1-5-6-10-20(24)22-17-9-7-8-16(15(17)4)21-23-18-11-13(2)14(3)12-19(18)25-21/h7-9,11-12H,5-6,10H2,1-4H3,(H,22,24)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OYMOAGXSOVORCV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(O2)C=C(C(=C3)C)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H24N2O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    336.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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